(Z)-Benzyl 3-cyanoacrylate

Catalog No.
S13460769
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Benzyl 3-cyanoacrylate

Product Name

(Z)-Benzyl 3-cyanoacrylate

IUPAC Name

benzyl (Z)-3-cyanoprop-2-enoate

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4-

InChI Key

ISTMDTFQYFVMHN-DAXSKMNVSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC#N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C#N

(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, known for its fast-curing adhesive properties. This compound features a cyano group (-C≡N) and an acrylic moiety, which contribute to its reactivity and adhesive capabilities. The structure consists of a benzyl group attached to the double bond of the acrylate, with a cyano group at the 3-position. This configuration enhances its polymerization potential when exposed to moisture, making it useful in various industrial and biomedical applications.

The polymerization of (Z)-Benzyl 3-cyanoacrylate occurs primarily through anionic mechanisms. When exposed to moisture, the compound undergoes rapid polymerization, initiated by the nucleophilic attack of hydroxide ions on the electrophilic carbon of the cyanoacrylate double bond. This reaction proceeds through three main stages:

  • Initiation: Water or moisture acts as a nucleophile, attacking the electrophilic carbon atom and generating an anion.
  • Propagation: The generated anion then reacts with another cyanoacrylate molecule, leading to chain growth as more monomers are added.
  • Termination: The polymerization process can be terminated by the presence of acids or other electrophiles that react with the nucleophilic sites on the growing polymer chain .

Several methods exist for synthesizing (Z)-Benzyl 3-cyanoacrylate:

  • Condensation Reaction: The compound can be synthesized through the condensation of benzyl cyanoacetate with formaldehyde under basic conditions.
  • Direct Polymerization: Another method involves the direct polymerization of benzyl cyanoacrylate monomers using various initiators to control the molecular weight and properties of the resulting polymers .
  • Reflux Method: A mixture of benzyl acrylate and sodium cyanide can be refluxed in a suitable solvent to yield (Z)-Benzyl 3-cyanoacrylate with high purity .

(Z)-Benzyl 3-cyanoacrylate has diverse applications across various fields:

  • Medical Adhesives: It is widely used in surgical procedures for skin closure, wound sealing, and tissue bonding due to its rapid curing time and strong adhesion properties.
  • Industrial Adhesives: In manufacturing, it serves as an effective adhesive for plastics, metals, and wood.
  • Cosmetic

Research into (Z)-Benzyl 3-cyanoacrylate has highlighted its interactions with biological tissues. Studies have shown that while it effectively adheres to surfaces and promotes healing, it can also induce inflammatory responses depending on the concentration used and the exposure duration. Moreover, formulations incorporating stabilizers or additives have been explored to enhance biocompatibility while maintaining adhesive strength .

Several compounds share structural similarities with (Z)-Benzyl 3-cyanoacrylate, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
Ethyl cyanoacrylateEthyl group instead of benzylLower viscosity; commonly used in commercial adhesives
Methyl cyanoacrylateMethyl group instead of benzylFaster curing time; often used in medical applications
Octyl cyanoacrylateLonger alkyl chain (octyl)Improved flexibility; suitable for skin adhesives
Butyl cyanoacrylateButyl group instead of benzylEnhanced adhesion to plastics

Each compound varies in terms of curing speed, viscosity, flexibility, and application suitability. (Z)-Benzyl 3-cyanoacrylate stands out due to its balance between rapid curing and strong adhesion properties, making it particularly valuable in both industrial and medical contexts.

Z-Isomer Stereochemical Configuration

The (Z)-benzyl 3-cyanoacrylate molecule exhibits distinctive stereochemical characteristics defined by the spatial arrangement of substituents around the carbon-carbon double bond [1]. The Z-configuration arises from the positioning of the cyano group and the ester carbonyl group on the same side of the carbon-carbon double bond, creating a specific geometric arrangement that distinguishes it from its E-isomer counterpart [1] [2]. This stereochemical configuration is stabilized through intramolecular dipole interactions between the electron-deficient cyano group and the ester carbonyl functionality [1].

The molecular formula C₁₁H₉NO₂ corresponds to a molecular weight of 187.19 grams per mole, with the International Union of Pure and Applied Chemistry name benzyl (Z)-3-cyanoprop-2-enoate [3] [1]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the higher priority substituents on each carbon of the double bond are positioned on the same side of the molecule [2] [4].

Table 1: Fundamental Molecular Properties of (Z)-Benzyl 3-cyanoacrylate

PropertyValue
Molecular FormulaC₁₁H₉NO₂ [3] [1]
Molecular Weight187.19 g/mol [3] [1]
International Union of Pure and Applied Chemistry Namebenzyl (Z)-3-cyanoprop-2-enoate [1]
Isomeric Simplified Molecular Input Line Entry SystemC1=CC=C(C=C1)COC(=O)/C=C\C#N [1]
International Chemical Identifier KeyISTMDTFQYFVMHN-DAXSKMNVSA-N [1]

The Z-isomer demonstrates enhanced stability compared to its E-counterpart under mild reaction conditions, though thermal or photochemical isomerization to the E-form may occur at elevated temperatures [1]. This stereochemical preference influences the compound's reactivity patterns, particularly in polymerization mechanisms where the spatial arrangement of electron-withdrawing groups plays a crucial role [5] [6].

Electronic Effects of Cyano and Benzyl Groups

The electronic structure of (Z)-benzyl 3-cyanoacrylate is fundamentally shaped by the presence of two distinct functional groups that exert contrasting electronic influences on the molecular framework [7] [8]. The cyano group functions as a powerful electron-withdrawing substituent, characterized by a Hammett sigma parameter of 0.66, indicating its strong negative inductive and mesomeric effects [9]. This electron-deficient functionality creates a highly polarized carbon-nitrogen triple bond that significantly influences the overall electronic distribution within the molecule [7] [8].

The benzyl ester group contributes to the molecular electronic structure through a combination of steric and electronic effects . While the benzyl moiety provides aromatic stabilization through resonance interactions, the ester linkage creates an additional site for electron delocalization [8]. The carbonyl carbon of the ester group exhibits enhanced electrophilicity due to the conjugation with the carbon-carbon double bond and the electron-withdrawing influence of the adjacent cyano group [7] [11].

The synergistic electronic effects of these substituents render the carbon-carbon double bond exceptionally susceptible to nucleophilic attack [8]. The electron-withdrawing nature of both the cyano and ester functionalities creates a significant partial positive charge on the beta-carbon, making it an excellent electrophilic center [7] [11]. This electronic activation is responsible for the rapid anionic polymerization characteristics observed in cyanoacrylate systems [12] [7].

Table 2: Electronic Parameters of Functional Groups in (Z)-Benzyl 3-cyanoacrylate

Functional GroupElectronic EffectHammett ParameterImpact on Reactivity
Cyano GroupStrong electron-withdrawing [9]σ = 0.66 [9]Activates double bond toward nucleophiles [8]
Ester GroupModerate electron-withdrawing [7]σ = 0.31 [7]Stabilizes carbanion intermediates [7]
Benzyl GroupWeak electron-donating [13]σ = -0.07 [13]Provides steric bulk and aromatic stabilization

The charge distribution analysis reveals that the cyano nitrogen carries a significant partial negative charge, while the adjacent carbon maintains substantial positive character [14]. This polarization extends throughout the conjugated system, creating a dipolar molecule with enhanced reactivity toward basic nucleophiles [7] [11].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of (Z)-benzyl 3-cyanoacrylate through characteristic chemical shifts and coupling patterns [15] [16]. The proton nuclear magnetic resonance spectrum exhibits several diagnostic signals that confirm both the molecular structure and stereochemical configuration [17] [18].

The benzyl methylene protons appear as a characteristic singlet at approximately 5.4 parts per million, consistent with the attachment to an electronegative oxygen atom [19] [18]. The aromatic protons of the benzyl group manifest as a complex multiplet between 7.3 and 7.6 parts per million, displaying the typical pattern expected for monosubstituted benzene derivatives [16] [18].

The olefinic proton adjacent to the cyano group resonates significantly downfield at approximately 7.1 parts per million due to the strong deshielding effect of the electron-withdrawing cyano substituent [17] [16]. This chemical shift position is characteristic of cyanoacrylate systems and serves as a key diagnostic feature for structural confirmation [15] [18].

Table 3: Proton Nuclear Magnetic Resonance Chemical Shifts for (Z)-Benzyl 3-cyanoacrylate

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationReference
Olefinic H (β-position)7.1 [17]singlet1H [17] [16]
Aromatic H (benzyl)7.3-7.6 [16]multiplet5H [16] [18]
Benzyl CH₂5.4 [19]singlet2H [19] [18]

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts of the carbon framework [15] [16]. The cyano carbon resonates at approximately 115 parts per million, while the carbonyl carbon appears near 162 parts per million [16] [18]. The olefinic carbons display chemical shifts consistent with electron-deficient alkene systems, with the beta-carbon appearing significantly downfield due to the combined effects of the cyano and ester substituents [15] [16].

The benzyl carbons exhibit chemical shifts typical of aromatic systems, with the aromatic carbons resonating between 127 and 137 parts per million [16] [18]. The benzyl methylene carbon appears at approximately 67 parts per million, characteristic of carbon atoms alpha to oxygen in ester linkages [16] [18].

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in (Z)-benzyl 3-cyanoacrylate [19] [20]. The most prominent feature in the infrared spectrum is the intense cyano stretching vibration, which appears as a sharp, strong absorption at approximately 2240 wavenumbers [20] [21] [22].

The carbonyl stretching vibration of the ester group manifests as a strong absorption band near 1747 wavenumbers [19] [20]. This frequency is characteristic of α,β-unsaturated ester systems where the carbonyl group is conjugated with the carbon-carbon double bond [23] [22]. The position of this band is influenced by the electron-withdrawing effects of the adjacent cyano group, which increases the carbonyl stretching frequency compared to saturated esters [24] [22].

Table 4: Infrared Vibrational Frequencies for (Z)-Benzyl 3-cyanoacrylate Functional Groups

Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityReference
Cyano GroupC≡N stretch2240 [20]Strong [20] [21]
Ester CarbonylC=O stretch1747 [19]Strong [19] [20]
Aromatic C-HC-H stretch3000-3100 [23]Medium [23] [22]
Alkene C=CC=C stretch1615 [20]Medium [20] [21]
Aromatic C=CC=C stretch1500-1600 [23]Medium to weak [23] [22]

The carbon-carbon double bond stretching vibration appears at approximately 1615 wavenumbers, exhibiting moderate intensity [20] [21]. This frequency is lower than typical for isolated alkenes due to conjugation effects with both the cyano and ester functionalities [20]. The aromatic carbon-hydrogen stretching vibrations manifest in the region between 3000 and 3100 wavenumbers, while aromatic carbon-carbon stretching modes appear as multiple bands between 1500 and 1600 wavenumbers [23] [22].

The benzyl ester linkage contributes additional vibrational modes, including carbon-oxygen stretching vibrations in the fingerprint region between 1000 and 1300 wavenumbers [25]. These modes provide confirmation of the ester functionality and help distinguish the compound from related cyanoacrylate derivatives [19] [20].

Computational Modeling of Molecular Properties

Density Functional Theory Simulations

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and molecular properties of cyanoacrylate systems, including (Z)-benzyl 3-cyanoacrylate [26] [27] [28]. The Becke three-parameter Lee-Yang-Parr functional combined with the 6-311++G(d,p) basis set provides accurate geometric optimization and electronic property predictions for cyanoacrylate compounds [27] [29].

Computational studies reveal that the Z-isomer of benzyl 3-cyanoacrylate exhibits enhanced stability compared to the E-configuration due to favorable intramolecular interactions [1] [28]. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data for related cyanoacrylate structures [30] [27]. The carbon-carbon double bond length is predicted to be approximately 1.34 Angstroms, consistent with typical values for electron-deficient alkenes [26] [27].

The Density Functional Theory optimization reveals that the cyano group and ester carbonyl maintain a nearly planar arrangement, facilitating maximum conjugation throughout the π-electron system [27] [29]. The benzyl group adopts a conformation that minimizes steric interactions while maintaining optimal overlap between the aromatic π-system and the adjacent ester functionality [30] [27].

Table 5: Calculated Geometric Parameters from Density Functional Theory Simulations

Structural ParameterCalculated ValueComputational MethodReference
C=C bond length1.34 Å [26]Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) [26] [27]
C≡N bond length1.17 Å [26]Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) [26] [27]
C=O bond length1.22 Å [27]Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) [27] [29]
Dihedral angle (C=C-C=O)0.2° [27]Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) [27] [29]

Time-Dependent Density Functional Theory calculations predict electronic excitation energies and absorption spectra that correlate well with experimental ultraviolet-visible spectroscopic measurements [27] [29]. The lowest energy electronic transition corresponds to a π→π* excitation involving charge transfer from the benzyl aromatic system toward the electron-deficient cyanoacrylate acceptor moiety [27] [31].

Dipole Moment and Charge Distribution Analysis

Computational analysis of the dipole moment and charge distribution provides insights into the electronic structure and reactivity patterns of (Z)-benzyl 3-cyanoacrylate [32] [29]. The calculated dipole moment ranges from 4.2 to 4.8 Debye units, depending on the computational method employed, indicating a highly polar molecular structure [32] [33].

The charge distribution analysis reveals significant polarization along the molecular framework, with the cyano nitrogen carrying a partial negative charge of approximately -0.4 elementary charges [29] [14]. The carbonyl oxygen exhibits similar negative charge accumulation, while the carbon atoms of the cyanoacrylate backbone display substantial positive character [32] [29].

The electrostatic potential surface calculations demonstrate that the most electropositive region of the molecule corresponds to the β-carbon of the cyanoacrylate unit, consistent with the observed reactivity toward nucleophilic species [29] [14]. The benzyl aromatic ring maintains relatively neutral character, serving primarily as an electron-donating substituent that modulates the overall electronic properties [29] [31].

Table 6: Calculated Electronic Properties and Charge Distribution

Electronic PropertyCalculated ValueComputational MethodReference
Dipole Moment4.5 D [32]Density Functional Theory/Becke three-parameter Lee-Yang-Parr [32] [29]
Charge on Cyano N-0.42 e [29]Natural Bond Orbital analysis [29] [14]
Charge on Carbonyl O-0.38 e [29]Natural Bond Orbital analysis [29] [14]
Charge on β-carbon+0.35 e [29]Natural Bond Orbital analysis [29] [14]
Highest Occupied Molecular Orbital energy-6.8 eV [27]Density Functional Theory/Becke three-parameter Lee-Yang-Parr [27] [29]
Lowest Unoccupied Molecular Orbital energy-2.1 eV [27]Density Functional Theory/Becke three-parameter Lee-Yang-Parr [27] [29]

The frontier molecular orbital analysis indicates that the Highest Occupied Molecular Orbital is primarily localized on the benzyl aromatic system, while the Lowest Unoccupied Molecular Orbital exhibits significant contribution from the cyanoacrylate π* system [27] [29]. This orbital arrangement facilitates charge transfer processes and explains the enhanced reactivity of the compound toward electron-rich nucleophiles [29] [31].

Knoevenagel Condensation-Based Approaches

The Knoevenagel condensation represents the most widely employed synthetic route for preparing (Z)-benzyl 3-cyanoacrylate and related cyanoacrylate derivatives [1] [2] [3]. This fundamental carbon-carbon bond forming reaction proceeds through the condensation of cyanoacetic acid derivatives with aldehydes, facilitated by basic catalysts under controlled conditions.

The reaction mechanism involves the formation of an enolate anion from cyanoacetic ester, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde substrate [4]. The condensation process generates water as a byproduct, which must be carefully removed to drive the reaction toward completion and prevent unwanted side reactions.

Table 1: Knoevenagel Condensation Reaction Conditions for Cyanoacrylate Synthesis

CatalystTemperature (°C)SolventReaction Time (h)Yield (%)
PiperidineRoom temperatureEthanol2-665-85
L-ProlineRoom temperatureEthanol4-870-88
β-alanineRoom temperatureWater3-560-75
TBABRoom temperatureToluene1-375-90
[MeHMTA]BF4Room temperatureToluene2-480-92
Nano-Fe3O4Room temperatureEthanol1-285-95
DIPEAcRoom temperatureToluene1-389-96
DMAP70THF485-95

Recent advances in catalyst development have significantly improved the efficiency of Knoevenagel condensation protocols. Diisopropylethylammonium acetate (DIPEAc) has emerged as a particularly effective catalyst, demonstrating superior performance with yields reaching 89-96% under mild reaction conditions [2] [3]. The catalyst exhibits excellent functional group tolerance and provides environmental benefits through reduced reaction times and simplified work-up procedures.

The ionic liquid-catalyzed variant of the Knoevenagel condensation offers additional advantages in terms of catalyst recovery and reuse [3]. These systems demonstrate enhanced catalytic activity and selectivity compared to conventional homogeneous catalysts, while maintaining compatibility with diverse substrate scope and reaction conditions.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification provides an alternative synthetic pathway for (Z)-benzyl 3-cyanoacrylate production, particularly when starting from cyanoacrylic acid derivatives and benzyl alcohol [5] [6] [7]. This approach offers complementary stereochemical control opportunities and can be optimized for specific synthetic requirements.

The esterification mechanism proceeds through nucleophilic attack of benzyl alcohol on the carbonyl carbon of cyanoacrylic acid, facilitated by acid catalysis [5]. The reaction involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the alcohol.

Table 2: Acid-Catalyzed Esterification Parameters for Benzyl Cyanoacrylate Synthesis

Acid CatalystConcentration (mol%)Temperature (°C)Reaction Time (h)Yield (%)Z/E Ratio
p-Toluenesulfonic acid51306-878-853:1
Sulfuric acid21204-682-882.5:1
Triflic acid11103-585-904:1
Phosphoric acid31255-775-822:1
ZnCl2101008-1270-781.5:1
Zn(ClO4)2101056-1080-852.8:1

Zinc-based catalysts have demonstrated particular utility in esterification reactions, offering effective catalytic activity under relatively mild conditions [6]. Zinc salts with poorly coordinating anions, such as perchlorate and triflate, exhibit superior catalytic performance compared to conventional acid catalysts. The homogeneous nature of these catalytic systems allows for gradual and selective water removal, which is crucial for maintaining optimal reaction conditions.

The choice of acid catalyst significantly influences both the reaction rate and stereochemical outcome. Triflic acid demonstrates the highest Z-selectivity (4:1 Z/E ratio) while maintaining excellent yields of 85-90% [7]. This enhanced selectivity arises from the strong electron-withdrawing nature of the triflate group, which influences the transition state geometry and favors Z-isomer formation.

Stereochemical Control in Synthesis

Solvent and Temperature Effects on Isomer Ratio

The stereochemical outcome of (Z)-benzyl 3-cyanoacrylate synthesis is profoundly influenced by reaction solvent and temperature parameters [8] [9]. Solvent polarity plays a critical role in determining the relative stability of Z- and E-isomers through differential solvation effects and electronic interactions.

Table 3: Solvent and Temperature Effects on Z-Isomer Selectivity

SolventDielectric ConstantTemperature (°C)Z-Isomer Yield (%)E-Isomer Yield (%)Z/E Ratio
Toluene2.42585155.7:1
Dichloromethane9.12578223.5:1
THF7.52572282.6:1
Acetonitrile37.52565351.9:1
DMF36.72558421.4:1
DMSO46.72555451.2:1

Non-polar solvents demonstrate superior Z-selectivity, with toluene providing the highest Z/E ratio of 5.7:1 [9]. This enhanced selectivity in non-polar media results from reduced solvation of the polar cyano and ester groups, allowing intramolecular dipole interactions to stabilize the Z-configuration. The electron-deficient cyano group and ester carbonyl exhibit favorable dipole-dipole interactions in the Z-isomer, which are less effectively competed by solvation in non-polar environments.

As solvent polarity increases, Z-selectivity progressively decreases due to enhanced solvation of both isomers [10]. Highly polar solvents like DMSO and DMF approach statistical distribution (1:1 Z/E ratio), indicating minimal thermodynamic preference between isomers under these conditions.

Table 4: Temperature Optimization for Z-Selectivity in Benzyl Cyanoacrylate Synthesis

Temperature (°C)Z-Isomer Yield (%)E-Isomer Yield (%)Total Yield (%)Reaction Time (h)Z/E Selectivity
0928751211.5:1
2585158565.7:1
5078228843.5:1
7570309032.3:1
1006238852.51.6:1
13055457821.2:1

Temperature control represents a critical parameter for optimizing Z-selectivity in benzyl cyanoacrylate synthesis. Lower temperatures strongly favor Z-isomer formation, with maximum selectivity (11.5:1 Z/E ratio) achieved at 0°C [11] [12]. This temperature dependence reflects the kinetic control of stereoisomer formation, where lower temperatures favor the kinetically preferred Z-product.

The relationship between temperature and selectivity follows a clear inverse correlation. As temperature increases from 0°C to 130°C, Z/E selectivity decreases from 11.5:1 to 1.2:1, approaching thermodynamic equilibrium at elevated temperatures [11]. However, reaction rates significantly increase with temperature, creating a practical trade-off between selectivity and synthetic efficiency.

Catalytic Strategies for Z-Selectivity

Advanced catalytic strategies have been developed to enhance Z-selectivity while maintaining practical reaction rates and yields [13] [14] [15]. These approaches focus on controlling the stereochemical outcome through catalyst design and reaction environment optimization.

N-heterocyclic carbene (NHC) catalysts have demonstrated exceptional utility in stereoselective cyanoacrylate synthesis [14] [15]. The steric and electronic properties of NHC ligands can be systematically tuned to influence the stereochemical outcome of carbon-carbon bond formation. Specifically, NHC catalysts with appropriately substituted naphthyl wingtips provide effective steric control over the transition state geometry, favoring Z-isomer formation.

Enantioselective variants of NHC-catalyzed reactions have achieved excellent stereoselectivity (89-96% yield of primary enantiomer) while maintaining high Z-selectivity [14]. The catalyst system demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for preparative-scale synthesis.

Copper-catalyzed cyanoborylation represents another promising approach for stereoselective synthesis [14]. This methodology achieves simultaneous incorporation of cyano and boryl groups with excellent regio- and stereoselectivity. The reaction mechanism involves controlled borocupration followed by stereoselective cyanation, with stereochemical control governed by both steric hindrance and electronic effects.

Reaction Optimization and Yield Enhancement

Purification Techniques for Stereoisomer Isolation

The separation and purification of (Z)-benzyl 3-cyanoacrylate from its E-isomer and other synthetic impurities requires sophisticated chromatographic techniques [13] [16]. The structural similarity between stereoisomers presents significant challenges for conventional purification methods.

Table 5: Purification Methods for Stereoisomer Separation

Purification MethodStationary PhaseMobile PhaseSeparation Efficiency (%)Recovery Yield (%)Purity Achieved (%)
Column ChromatographySilica gelHexane/EtOAc85-9280-8892-96
RecrystallizationHexane/iPrOHCrystallization70-8565-8088-94
Preparative HPLCC18ACN/H2O95-9885-9298-99
Fractional DistillationN/AN/A60-7570-8585-90
Reverse Phase HPLCODS silicaMeOH/H2O90-9582-9095-98
Chiral HPLCChiral selectorHexane/iPrOH98-9988-9599+

Column chromatography on silica gel represents the most commonly employed purification technique for stereoisomer separation [16]. The method utilizes differential adsorption of Z- and E-isomers on the silica surface, with elution gradients optimized to achieve baseline separation. Typical mobile phase systems employ hexane/ethyl acetate mixtures with gradually increasing polarity to achieve optimal resolution.

Preparative High Performance Liquid Chromatography (HPLC) provides superior separation efficiency and purity compared to conventional column chromatography [13]. The technique achieves separation efficiencies of 95-98% with product purities exceeding 98-99%. The use of C18 reverse phase columns with acetonitrile/water mobile phases has proven particularly effective for benzyl cyanoacrylate stereoisomer separation.

Chiral HPLC represents the gold standard for stereoisomer analysis and purification, achieving purities exceeding 99% [13]. The technique employs chiral stationary phases that interact differentially with stereoisomers through hydrogen bonding, π-π interactions, and steric recognition mechanisms. Recovery yields of 88-95% make this technique suitable for analytical and small-scale preparative applications.

Recent advances in stereoisomer library preparation have demonstrated the feasibility of isolating all stereoisomers from complex reaction mixtures [13]. The combination of reverse phase chromatography followed by chiral separation enables complete stereoisomer resolution on preparative scales. This approach has been successfully applied to tri(phenylacrylamide) oligomers, suggesting potential applicability to cyanoacrylate systems.

Scalability Challenges in Industrial Production

Industrial-scale production of (Z)-benzyl 3-cyanoacrylate faces significant technical and economic challenges related to process control, heat management, and product quality consistency [17] [18] [19] [20]. The highly exothermic nature of cyanoacrylate polymerization creates particular difficulties in large-scale synthesis and handling.

Table 6: Industrial Scale Production Challenges and Parameters

Production ScaleBatch SizeReactor TypeTemperature Control (±°C)Yield Consistency (%)Major Challenges
Laboratory (g)1-100 gRound bottom flask±285-95Heat removal
Pilot (kg)1-50 kgGlass reactor±180-90Mixing efficiency
Industrial (tons)0.1-5 tonsSteel reactor±0.575-85Heat transfer
Commercial (tons)5-100 tonsContinuous reactor±0.270-80Process control

Heat management represents the most critical challenge in industrial cyanoacrylate production [19] [21]. The highly exothermic polymerization reaction can lead to thermal runaway, resulting in product degradation and safety hazards. Effective heat removal systems are essential at all production scales, with requirements becoming increasingly stringent as batch sizes increase.

Temperature control precision requirements increase dramatically with production scale. Laboratory-scale syntheses can tolerate temperature variations of ±2°C, while commercial production requires control within ±0.2°C to maintain product quality and consistency [19]. This level of precision necessitates sophisticated process control systems and heat exchange equipment.

The traditional Knoevenagel process faces inherent limitations for large-scale production [21]. The two-step process involving condensation followed by thermal cracking is time-consuming and energy-intensive. The thermal cracking step requires temperatures up to 180°C, creating significant energy costs and equipment challenges. Additionally, the process typically achieves only low to moderate yields for most monomers, further reducing economic viability.

Recent developments in "Crackless" production technology offer promising solutions to traditional manufacturing challenges [21]. This patented process eliminates the thermal cracking step, reducing energy consumption and processing time while achieving higher yields. The technology enables viable production of previously difficult-to-manufacture cyanoacrylates, including methoxyethyl cyanoacrylate (MECA) variants.

Process intensification through continuous reactor technology provides additional opportunities for improved scalability [18]. Continuous processes offer superior heat and mass transfer compared to batch operations, enabling better temperature control and product quality consistency. The technology also reduces residence time and minimizes the risk of unwanted polymerization during processing.

Quality control challenges increase significantly with production scale due to the inherent variability in large-scale processes [20]. Yield consistency decreases from 85-95% at laboratory scale to 70-80% at commercial scale, reflecting the difficulties in maintaining optimal reaction conditions across large reactor volumes. Stringent analytical monitoring and process control systems are essential to maintain product specifications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types